Dioctanoin

Catalog No.
S604805
CAS No.
1069-87-0
M.F
C19H36O5
M. Wt
344.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctanoin

CAS Number

1069-87-0

Product Name

Dioctanoin

IUPAC Name

(3-hydroxy-2-octanoyloxypropyl) octanoate

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3

InChI Key

ZQBULZYTDGUSSK-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2-dicapryloylglycerol, 1,2-dioctanoyl-rac-glycerol, 1,2-dioctanoyl-sn-glycerol, 1,2-dioctanoylglycerol, 1,2-dioctanoylglycerol, (S)-isomer, diC8, dicaprylglyceride, sn-1,2-dioctanoylglycerol

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC

The exact mass of the compound 1,2-Dioctanoylglycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dioctanoin (1,2-dioctanoylglycerol or DiC8) is a synthetic, symmetrical short-chain diacylglycerol widely utilized as a cell-permeable lipid second messenger analog. Featuring two eight-carbon (C8:0) acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone, it strikes a precise amphiphilic balance. This structural configuration grants it sufficient aqueous solubility to be delivered directly via cell culture media without complex carrier systems, while retaining the hydrophobicity required to partition into plasma membranes [1]. In procurement and assay design, 1,2-dioctanoin is primarily sourced as a reversible activator of Protein Kinase C (PKC) and a critical reference standard for lipid signaling, membrane biophysics, and targeted liposome formulations.

Substituting 1,2-dioctanoin with other diacylglycerols or generic lipid mixtures compromises assay validity and cellular uptake. Long-chain physiological diacylglycerols (e.g., 1,2-dioleoylglycerol) are highly hydrophobic and cannot passively permeate cultured cells, rendering them ineffective for live-cell exogenous dosing [1]. Conversely, substituting with the structural isomer 1,3-dioctanoin results in a complete loss of PKC activation, as the kinase's C1 domain strictly requires the adjacent 1,2-diacylglycerol stereochemistry for binding [2]. Furthermore, replacing 1,2-dioctanoin with potent phorbol esters (like PMA) fundamentally alters the signaling kinetics; PMA induces irreversible PKC activation and subsequent enzyme degradation, whereas 1,2-dioctanoin mimics the transient, physiological activation profile of endogenous lipids [3].

Cellular Permeability and Aqueous Delivery Efficiency vs. Long-Chain DAGs

The utility of 1,2-dioctanoin stems from its specific chain length, which allows for direct addition to aqueous media. While physiological long-chain DAGs like 1,2-dioleoylglycerol (DiC18:1) require complex liposomal packaging or organic solvent vehicles to traverse the aqueous boundary layer, 1,2-dioctanoin readily permeates cell membranes at concentrations of 10-250 µM [1]. Studies demonstrate that 1,2-dioctanoin achieves rapid membrane partitioning and intracellular signaling activation, whereas long-chain equivalents show negligible passive uptake and metabolism under identical aqueous conditions [1].

Evidence DimensionPassive cellular uptake from aqueous media
Target Compound DataRapid membrane partitioning and PKC activation (effective at 10-250 µM)
Comparator Or Baseline1,2-dioleoylglycerol (DiC18:1)
Quantified DifferenceNear-zero passive uptake for DiC18:1 vs. rapid permeation for 1,2-dioctanoin
ConditionsLive-cell culture media without liposomal carriers

Enables researchers to trigger intracellular lipid signaling pathways without the confounding variables introduced by solvents, detergents, or complex delivery vehicles.

Stereospecific Kinase Activation vs. 1,3-Isomers

The biological activity of diacylglycerols is strictly dependent on the positioning of the acyl chains. 1,2-dioctanoin acts as a potent second messenger by binding the C1 domain of PKC. When compared to its structural isomer, 1,3-dioctanoin, the difference in activity is absolute. Assays measuring PKC-dependent cellular responses show that while 1,2-dioctanoin induces maximal activation, 1,3-dioctanoin is completely inactive [1]. This necessitates high-purity procurement of the 1,2-isomer to prevent assay failure.

Evidence DimensionProtein Kinase C (PKC) activation and downstream response
Target Compound DataMaximal PKC activation and physiological response
Comparator Or Baseline1,3-dioctanoin (isomer)
Quantified Difference100% loss of activity in the 1,3-isomer baseline
ConditionsIn vitro kinase assays and live-cell signaling models

Highlights the necessity of procuring high-purity 1,2-dioctanoin, as trace contamination or substitution with the cheaper 1,3-isomer will result in false-negative signaling data.

Transient Physiological Signaling vs. Phorbol Esters (PMA)

While phorbol esters like PMA (phorbol 12-myristate 13-acetate) are commonly used to activate PKC, they do not accurately model physiological lipid signaling. 1,2-dioctanoin provides a transient activation profile because it is rapidly metabolized by cellular diacylglycerol kinases and lipases. In contrast, PMA resists metabolism, leading to prolonged membrane association of PKC (lasting >4 hours) and subsequent pathological downregulation or depletion of the enzyme [1]. 1,2-dioctanoin allows for reversible, dose-dependent kinase activation that accurately reflects endogenous diacylglycerol transients.

Evidence DimensionDuration of PKC membrane association / activation
Target Compound DataTransient activation (maximal at ~20 minutes) followed by rapid metabolism
Comparator Or BaselinePMA (Phorbol 12-myristate 13-acetate)
Quantified Difference>4 hours of irreversible activation and enzyme depletion with PMA
ConditionsLive T-cell or neutrophil activation assays

Crucial for researchers requiring physiological, reversible signaling models rather than the pathological, sustained activation caused by tumor-promoting phorbol esters.

Chain-Length Optimization for Maximal Activity vs. DiC10 and DiC6

The eight-carbon acyl chains of 1,2-dioctanoin represent a precisely balanced hydrophobicity and aqueous solubility for exogenous DAG administration. Shorter chains (e.g., 1,2-dihexanoylglycerol, DiC6) are too hydrophilic to stably partition into the lipid bilayer, resulting in weaker PKC activation. Conversely, slightly longer chains (e.g., 1,2-didecanoylglycerol, DiC10) exhibit reduced aqueous solubility, making them harder to deliver and less potent in whole-cell assays. In comparative structure-activity studies, 1,2-dioctanoin consistently outperforms both DiC6 and DiC10 in inducing cellular responses and maximizing kinase binding affinity [1].

Evidence DimensionPotency of cellular response and handling solubility
Target Compound DataMaximal kinase binding affinity and balanced membrane partitioning
Comparator Or Baseline1,2-didecanoylglycerol (DiC10) and 1,2-dihexanoylglycerol (DiC6)
Quantified DifferenceDiC8 achieves maximal PKC activation at lower aqueous concentrations than DiC10, while avoiding the rapid aqueous washout of DiC6
ConditionsAqueous cell culture media dosing and in vitro kinase assays

Justifies the selection of the C8 variant over C6 or C10 analogs to maximize assay reproducibility and minimize solubility-induced dosing errors.

Live-Cell Kinase Activation Assays

Due to its balanced cell permeability and transient activation kinetics, 1,2-dioctanoin is the standard reagent for studying physiological Protein Kinase C (PKC) pathways without the irreversible toxicity of phorbol esters [1].

Lipid Nanoparticle (LNP) and Liposome Formulation

Used as a defined, short-chain neutral lipid component to study membrane biophysics, lipid packing, and the behavior of diacylglycerol-rich microdomains in synthetic bilayers, directly leveraging its optimized amphiphilicity [2].

Diacylglycerol Kinase and Lipase Substrate Screening

Serves as a highly soluble, standardized substrate for characterizing the metabolic rates and inhibitor efficacies of enzymes that regulate intracellular DAG pools, avoiding the delivery issues of long-chain DAGs [3].

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

344.25627424 Da

Monoisotopic Mass

344.25627424 Da

Heavy Atom Count

24

UNII

SA9937IP23

Wikipedia

Glyceryl 1,2-dicaprylate

Dates

Last modified: 08-15-2023

Protein kinase C-independent inhibition of arterial smooth muscle K(+) channels by a diacylglycerol analogue

Rd Rainbow, Am Parker, Nw Davies
PMID: 21323899   DOI: 10.1111/j.1476-5381.2011.01268.x

Abstract

Analogues of the endogenous diacylglycerols have been used extensively as pharmacological activators of protein kinase C (PKC). Several reports show that some of these compounds have additional effects that are independent of PKC activation, including direct block of K(+) and Ca(2+) channels. We investigated whether dioctanoyl-sn-glycerol (DiC8), a commonly used diacylglycerol analogue, blocks K(+) currents of rat mesenteric arterial smooth muscle in a PKC-independent manner.
Conventional whole-cell and inside-out patch clamp was used to measure the inhibition of K(+) currents of rat isolated mesenteric smooth muscle cells by DiC8 in the absence and presence of PKC inhibitor peptide.
Mesenteric artery smooth muscle K(v) currents inactivated very slowly with a time constant of about 2 s following pulses from -65 to +40 mV. Application of 1 µM DiC8 produced an approximate 40-fold increase in the apparent rate of inactivation. Pretreatment of the cells with PKC inhibitor peptide had a minimal effect on the action of DiC8, and substantial inactivation still occurred, indicating that this effect was mainly independent of PKC. We also found that DiC8 blocked BK and K(ATP) currents, and again a significant proportion of these blocks occurred independently of PKC activation.
These results show that DiC8 has a direct effect on arterial smooth muscle K(+) channels, and this precludes its use as a PKC activator when investigating PKC-mediated effects on vascular K(+) channels.


Effects of the DAG analogue 1,2-dioctanoyl-sn-glycerol (DiC8) on nicotine- and clothianidin-evoked currents through α-bungarotoxin-insensitive nicotinic acetylcholine receptors expressed on cockroach neurosecretory cells

Jean-Noël Houchat, Emiliane Taillebois, Steeve H Thany
PMID: 32169464   DOI: 10.1016/j.neuro.2020.03.004

Abstract

We previously demonstrated that the cockroach α-bungarotoxin-sensitive nicotinic acetylcholine receptors, nAChR1 and nAChR2 subtypes, are differently sensitive to intracellular calcium pathways. Here, using whole cell patch-clamp recordings, we studied the effects of the diacylglycerol (DAG) analogue 1,2-dioctanoyl-sn-glycerol (DiC8) on nicotine- and clothianidin-evoked currents under an α-bungarotoxin treatment. Our results demonstrated that DiC8 reduced nicotine and clothianidin evoked currents. 10 μM DiC8 suppressed the increase in nicotine-induced currents which was brought about by application of 5 mM caffeine or 9 mM Ca
, whereas DiC8 did not affect the decrease in nicotine-induced currents induced by BAPTA. Similarly, bath application of caffeine or 9 mM Ca
did not change the clothianidin effects, and the amplitude of clothianidin-induced currents was not affected. However, co-application of both 10 μM DiC8 with 9 mM Ca
, caffeine or BAPTA reduced clothianidin current amplitudes. We conclude that nicotine and clothianidin differently modulate nAChR1 and nAChR2 subtypes under DiC8 treatment, and that nicotine activates nAChR1, whereas clothianidin activates both nAChR1 and nAChR2 subtypes.


Differential involvement of protein kinase C and protein kinase A in ghrelin-induced growth hormone and gonadotrophin release from goldfish (Carassius auratus) pituitary cells

C L Grey, J P Chang
PMID: 21919972   DOI: 10.1111/j.1365-2826.2011.02221.x

Abstract

Ghrelin (GRLN) and its receptor have been identified and characterised in goldfish brain and the pituitary, and recent evidence shows that goldfish (g)GRLN(19) induces both growth hormone (GH) and maturational gonadotrophin (LH) release through an extracellular Ca(2+) -dependent mechanism in goldfish. To further understand the role of GRLN in hormone release, the present study examined the involvement of protein kinase C (PKC) and protein kinase A (PKA) in gGRLN(19) -induced GH and LH release and corresponding Ca(2+) signals in primary cultures of goldfish pituitary cells. Treatments with PKC inhibitors, Bis-II and Gö 6976, significantly reduced gGRLN(19) -induced GH and LH release and their corresponding intracellular Ca(2+) signals in identified somatotrophs and gonadotrophs, respectively. gGRLN(19) was unable to further stimulate hormone release or Ca(2+) signals when cells were pretreated with the PKC agonist, DiC8. PKA inhibitors, H-89 and KT 5720, inhibited gGRLN(19) -induced LH release and Ca(2+) signals in gonadotrophs but not GH release or Ca(2+) signals in somatotrophs. Interestingly, pretreatment of pituitary cells with the adenylate cyclase activator forskolin potentiated gGRLN(19) -induced GH, but not LH, release, although it had no effect on intracellular Ca(2+) signals in either cell type. Taken together, the results suggest that PKC is an important intracellular component in gGRLN(19) -induced GH and LH release, whereas PKA is involved in gGRLN(19) -elicited LH release. Furthermore, the PKA pathway potentiates gGRLN(19) -induced GH release via a Ca(2+) -independent mechanism. Overall, the present study provides insight into the neuroendocrine regulation of GH and LH release by elucidating the mechanistic aspects of GRLN, a hormone involved in many critical physiological processes, including pituitary functions.


Differential regulation of threonine and tyrosine phosphorylations on protein kinase Cdelta by G-protein-mediated pathways in platelets

Swaminathan Murugappan, Ramya Chari, Vasu M Palli, Jianguo Jin, Satya P Kunapuli
PMID: 18652571   DOI: 10.1042/BJ20080235

Abstract

Phosphorylation of activation loop threonine (Thr(505)) and regulatory domain tyrosine (Tyr(311)) residues are key regulators of PKC (protein kinase C) delta function in platelets. In the present study, we show that G(q) and G(12/13) pathways regulate the Thr(505) and Tyr(311) phosphorylation on PKCdelta in an interdependent manner. DiC8 (1,2-dioctanoylglycerol), a synthetic analogue of DAG (diacylglycerol), caused Thr(505), but not Tyr(311), phosphorylation on PKCdelta, whereas selective activation of G(12/13) pathways by the YFLLRNP peptide failed to cause phosphorylation of either residue. However, simultaneous activation by DiC8 and YFLLRNP resulted in Thr(505) and Tyr(311) phosphorylation on PKCdelta. In addition, we found that the activation of SFKs (Src family tyrosine kinases) is essential for G(12/13)-mediated Tyr(311) phosphorylation of PKCdelta. These results were confirmed using G(q)-deficient mouse platelets. Finally, we investigated whether Thr(505) phosphorylation is required for Tyr(311) phosphorylation. A T505A PKCdelta mutant failed to be phosphorylated at Tyr(311), even upon stimulation of both G(q) and G(12/13) pathways. We conclude that (i) PKCdelta binding to DAG, downstream of G(q) pathways, and its translocation results in Thr(505) phosphorylation, (ii) G(12/13) pathways activate SFKs required for the phosphorylation of Tyr(311) on Thr(505)-phosphorylated PKCdelta, and (iii) Thr(505) phosphorylation is a prerequisite for Tyr(311) phosphorylation on PKCdelta.


Regulation of the human Na+-dependent glucose cotransporter hSGLT2

Chiara Ghezzi, Ernest M Wright
PMID: 22673616   DOI: 10.1152/ajpcell.00115.2012

Abstract

The human Na(+)-glucose cotransporter SGLT2 is expressed mainly in the kidney proximal convoluted tubule where it is considered to be responsible for the bulk of glucose reabsorption. Phosphorylation profiling has revealed that SGLT2 exists in a phosphorylated state in the rat renal proximal tubule cortex, so we decided to investigate the regulation of human SGLT2 (hSGLT2) by protein kinases. hSGLT2 was expressed in human embryonic kidney (HEK) 293T cells, and the activity of the protein was measured using radiotracer and whole cell patch-clamp electrophysiology assays before and after activation of protein kinases. 8-Bromo-adenosine cAMP (8-Br-cAMP) was used to activate protein kinase A, and sn-1,2-dioctanoylglycerol (DOG) was used to activate protein kinase C (PKC). 8-Br-cAMP stimulated D-[α-methyl-(14)C]glucopyranoside ([(14)C]α-MDG) uptake and Na(+)-glucose currents by 200% and DOG increased [(14)C]α-MDG uptake and Na(+)-glucose currents by 50%. In both cases the increase in SGLT2 activity was marked by an increase in the maximum rate of transport with no change in glucose affinity. These effects were completely negated by mutation of serine 624 to alanine. Insulin induced a 250% increase in Na(+)-glucose transport by wild-type but not S624A SGLT2. Parallel studies confirmed that the activity of hSGLT1 was regulated by PKA and PKC due to changes in the number of transporters in the cell membrane. hSGLT1 was relatively insensitive to insulin. We conclude that hSGLT1 and hSGLT2 are regulated by different mechanisms and suggest that insulin is an SGLT2 agonist in vivo.


Roles of phospholipase D in phorbol myristate acetate-stimulated neutrophil respiratory burst

Tianhui Hu, Zhaoxia Liu, Xun Shen
PMID: 20158570   DOI: 10.1111/j.1582-4934.2010.01035.x

Abstract

The phorbol myristate acetate (PMA) stimulated nutrophil respiratory burst has been considered to simply involve the activation of protein kinase C (PKC). However, the PLD activity was also increased by 10-fold in human neutrophils stimulated with 100 nM PMA. Unexpectedly, U73122, an inhibitor of phospholipase C, was found to significantly inhibit PMA-stimulated respiratory burst in human neutrophils. U73122 at the concentrations, which were sufficient to inhibit the respiratory burst completely, caused partial inhibition of the PLD activity but no inhibition on PKC translocation and activation, suggesting that PLD activity is also required in PMA-stimulated respiratory burst. Using 1-butanol, a PLD substrate, to block phosphatidic acid (PA) generation, the PMA-stimulated neutrophil respiratory burst was also partially inhibited, further indicating that PLD activation, possibly its hydrolytic product PA and diacylglycerol (DAG), is involved in PMA-stimulated respiratory burst. Since GF109203X, an inhibitor of PKC that could completely inhibit the respiratory burst in PMA-stimulated neutrophils, also caused certain suppression of PLD activation, it may suggest that PLD activation in PMA-stimulated neutrophils might be, to some extent, PKC dependent. To further study whether PLD contributes to the PMA stimulated respiratory burst through itself or its hydrolytic product, 1,2-dioctanoyl-sn-glycerol, an analogue of DAG , was used to prime cells at low concentration, and it reversed the inhibition of PMA-stimulated respiratory burst by U73122. The results indicate that U73122 may act as an inhibitor of PLD, and PLD activation is required in PMA-stimulated respiratory burst.


Diacylglycerol-mediated regulation of Aplysia bag cell neuron excitability requires protein kinase C

Raymond M Sturgeon, Neil S Magoski
PMID: 27198498   DOI: 10.1113/JP272152

Abstract

In Aplysia, reproduction is initiated by the bag cell neurons and a prolonged period of enhanced excitability known as the afterdischarge. Phosphoinositide turnover is upregulated during the afterdischarge resulting in the hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C (PLC) and the release of diacylglycerol (DAG) and inositol trisphosphate (IP3 ). In whole-cell voltage-clamped cultured bag cell neurons, 1-oleoyl-2-acetyl-sn-glycerol (OAG), a synthetic DAG analogue, activates a dose-dependent, transient, inward current (IOAG ) that is enhanced by IP3 , mimicked by PLC activation and dependent on basal protein kinase C (PKC) activity. OAG depolarizes bag cell neurons and triggers action potential firing in culture, and prolongs electrically stimulated afterdischarges in intact bag cell neuron clusters ex vivo. Although PKC alone cannot activate the current, it is required for IOAG ; this is the first description of required obligate PKC activity working in concert with PLC, DAG and IP3 to maintain the depolarization required for prolonged excitability in Aplysia reproduction.
Following synaptic input, the bag cell neurons of Aplysia undergo a long-term afterdischarge of action potentials to secrete egg-laying hormone and initiate reproduction. Early in the afterdischarge, phospholipase C (PLC) hydrolyses phosphatidylinositol-4,5-bisphosphate into inositol trisphosphate (IP3 ) and diacylglycerol (DAG). In Aplysia, little is known about the action of DAG, or any interaction with IP3 ; thus, we examined the effects of a synthetic DAG analogue, 1-oleoyl-2-acetyl-sn-glycerol (OAG), on whole-cell voltage-clamped cultured bag cell neurons. OAG induced a large, prolonged, Ca(2+) -permeable, concentration-dependent inward current (IOAG ) that reversed at ∼-20 mV and was enhanced by intracellular IP3 . A similar current was evoked by either another DAG analogue, 1,2-dioctanoyl-sn-glycerol (DOG), or activating PLC with N-(3-trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide (m-3M3FBS). IOAG was reduced by the general cation channel blockers Gd(3+) or flufenamic acid. Work in other systems indicated that OAG activates channels independently of protein kinase C (PKC); however, we found pretreating bag cell neurons with any of the PKC inhibitors bisindolylmaleimide, sphinganine, or H7, attenuated IOAG . However, stimulating PKC with phorbol 12-myristate 13-acetate (PMA) did not evoke current or enhance IOAG ; moreover, unlike PMA, OAG failed to trigger PKC, as confirmed by an independent bioassay. Finally, OAG or m-3M3FBS depolarized cultured neurons, and while OAG did not provoke afterdischarges from bag cell neurons in the nervous system, it did double the duration of synaptically elicited afterdischarges. To our knowledge, this is the first report of obligate PKC activity for IOAG gating. An interaction between phosphoinositol metabolites and PKC could control the cation channel to influence afterdischarge duration.


Physiological role for phosphatidic acid in the translocation of the novel protein kinase C Apl II in Aplysia neurons

Carole A Farah, Ikue Nagakura, Daniel Weatherill, Xiaotang Fan, Wayne S Sossin
PMID: 18505819   DOI: 10.1128/MCB.00178-08

Abstract

In Aplysia californica, the serotonin-mediated translocation of protein kinase C (PKC) Apl II to neuronal membranes is important for synaptic plasticity. The orthologue of PKC Apl II, PKCepsilon, has been reported to require phosphatidic acid (PA) in conjunction with diacylglycerol (DAG) for translocation. We find that PKC Apl II can be synergistically translocated to membranes by the combination of DAG and PA. We identify a mutation in the C1b domain (arginine 273 to histidine; PKC Apl II-R273H) that removes the effects of exogenous PA. In Aplysia neurons, the inhibition of endogenous PA production by 1-butanol inhibited the physiological translocation of PKC Apl II by serotonin in the cell body and at the synapse but not the translocation of PKC Apl II-R273H. The translocation of PKC Apl II-R273H in the absence of PA was explained by two additional effects of this mutation: (i) the mutation removed C2 domain-mediated inhibition, and (ii) the mutation decreased the concentration of DAG required for PKC Apl II translocation. We present a model in which, under physiological conditions, PA is important to activate the novel PKC Apl II both by synergizing with DAG and removing C2 domain-mediated inhibition.


Aldosterone stimulates vacuolar H(+)-ATPase activity in renal acid-secretory intercalated cells mainly via a protein kinase C-dependent pathway

Christian Winter, Nicole B Kampik, Luca Vedovelli, Florina Rothenberger, Teodor G Paunescu, Paul A Stehberger, Dennis Brown, Hubert John, Carsten A Wagner
PMID: 21832245   DOI: 10.1152/ajpcell.00076.2011

Abstract

Urinary acidification in the collecting duct is mediated by the activity of H(+)-ATPases and is stimulated by various factors including angiotensin II and aldosterone. Classically, aldosterone effects are mediated via the mineralocorticoid receptor. Recently, we demonstrated a nongenomic stimulatory effect of aldosterone on H(+)-ATPase activity in acid-secretory intercalated cells of isolated mouse outer medullary collecting ducts (OMCD). Here we investigated the intracellular signaling cascade mediating this stimulatory effect. Aldosterone stimulated H(+)-ATPase activity in isolated mouse and human OMCDs. This effect was blocked by suramin, a general G protein inhibitor, and GP-2A, a specific G(αq) inhibitor, whereas pertussis toxin was without effect. Inhibition of phospholipase C with U-73122, chelation of intracellular Ca(2+) with BAPTA, and blockade of protein kinase C prevented the stimulation of H(+)-ATPases. Stimulation of PKC by DOG mimicked the effect of aldosterone on H(+)-ATPase activity. Similarly, aldosterone and DOG induced a rapid translocation of H(+)-ATPases to the luminal side of OMCD cells in vivo. In addition, PD098059, an inhibitor of ERK1/2 activation, blocked the aldosterone and DOG effects. Inhibition of PKA with H89 or KT2750 prevented and incubation with 8-bromoadenosine-cAMP mildly increased H(+)-ATPase activity. Thus, the nongenomic modulation of H(+)-ATPase activity in OMCD-intercalated cells by aldosterone involves several intracellular pathways and may be mediated by a G(αq) protein-coupled receptor and PKC. PKA and cAMP appear to have a modulatory effect. The rapid nongenomic action of aldosterone may participate in the regulation of H(+)-ATPase activity and contribute to final urinary acidification.


Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation

Michelle A Lum, Carter J Barger, Alice H Hsu, Olga V Leontieva, Adrian R Black, Jennifer D Black
PMID: 26769967   DOI: 10.1074/jbc.M115.696211

Abstract

Sustained activation of PKCα is required for long term physiological responses, such as growth arrest and differentiation. However, studies with pharmacological agonists (e.g. phorbol 12-myristate 13-acetate (PMA)) indicate that prolonged stimulation leads to PKCα desensitization via dephosphorylation and/or degradation. The current study analyzed effects of chronic stimulation with the physiological agonist diacylglycerol. Repeated addition of 1,2-dioctanoyl-sn-glycerol (DiC8) resulted in sustained plasma membrane association of PKCα in a pattern comparable with that induced by PMA. However, although PMA potently down-regulated PKCα, prolonged activation by DiC8 failed to engage known desensitization mechanisms, with the enzyme remaining membrane-associated and able to support sustained downstream signaling. DiC8-activated PKCα did not undergo dephosphorylation, ubiquitination, or internalization, early events in PKCα desensitization. Although DiC8 efficiently down-regulated novel PKCs PKCδ and PKCϵ, differences in Ca(2+) sensitivity and diacylglycerol affinity were excluded as mediators of the selective resistance of PKCα. Roles for Hsp/Hsc70 and Hsp90 were also excluded. PMA, but not DiC8, targeted PKCα to detergent-resistant membranes, and disruption of these domains with cholesterol-binding agents demonstrated a role for differential membrane compartmentalization in selective agonist-induced degradation. Chronic DiC8 treatment failed to desensitize PKCα in several cell types and did not affect PKCβI; thus, conventional PKCs appear generally insensitive to desensitization by sustained diacylglycerol stimulation. Consistent with this conclusion, prolonged (several-day) membrane association/activation of PKCα is seen in self-renewing epithelium of the intestine, cervix, and skin. PKCα deficiency affects gene expression, differentiation, and tumorigenesis in these tissues, highlighting the importance of mechanisms that protect PKCα from desensitization in vivo.


Explore Compound Types